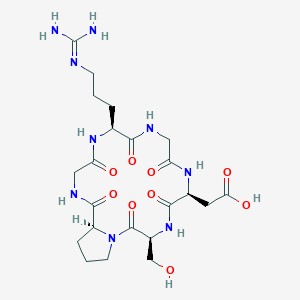
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a synthetic cyclic peptide that contains the amino acid sequence Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline. This compound is known for its role as an integrin ligand, specifically targeting the α5β1 integrin. It is widely used in scientific research due to its ability to inhibit cell adhesion and tumor metastasis .
准备方法
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process includes the following steps:
Resin Loading: The first amino acid (Proline) is attached to a solid resin.
Coupling: Each subsequent amino acid (Serine, Aspartic acid, Glycine, Arginine, and Glycine) is added sequentially using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to integrins.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cyclization Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Cleavage Reagents: TFA (Trifluoroacetic acid)
Major Products
The major product of the synthesis is the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro). Side products may include linear peptides and truncated sequences, which are typically removed during purification .
科学研究应用
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for inhibiting tumor metastasis and promoting wound healing.
Industry: Utilized in the development of biomaterials and drug delivery systems
作用机制
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its effects by binding to integrins, specifically the α5β1 integrin. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby preventing cell adhesion and migration. The peptide’s mechanism of action involves the competitive inhibition of integrin-ligand interactions, which can disrupt various cellular processes such as tumor metastasis and angiogenesis .
相似化合物的比较
Similar Compounds
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A similar cyclic peptide with a Glutamic acid residue instead of Aspartic acid.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: A linear peptide with an additional Lysine residue.
Uniqueness
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer high affinity and selectivity for the α5β1 integrin. This makes it a valuable tool for studying integrin-mediated processes and developing integrin-targeted therapies .
属性
分子式 |
C22H35N9O9 |
|---|---|
分子量 |
569.6 g/mol |
IUPAC 名称 |
2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid |
InChI |
InChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
SZWJVFDWSJILGP-XUXIUFHCSA-N |
手性 SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
规范 SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



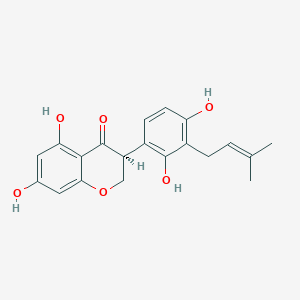
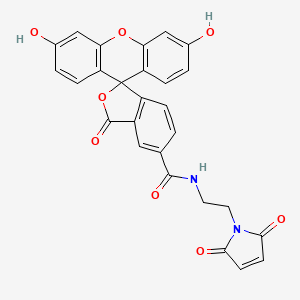
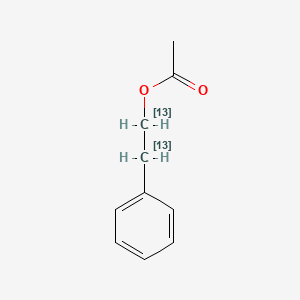
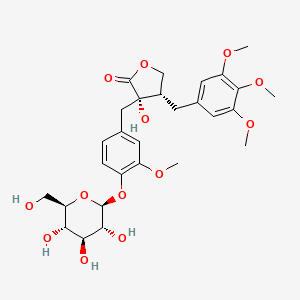
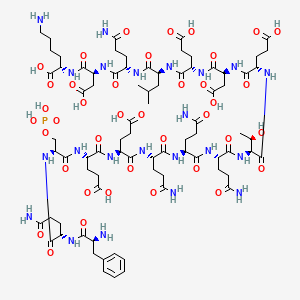
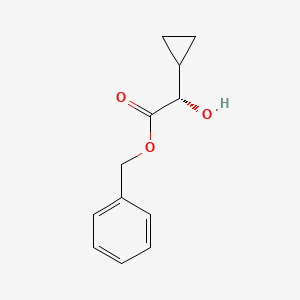
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
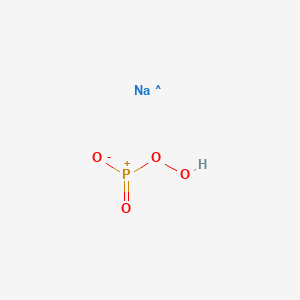
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
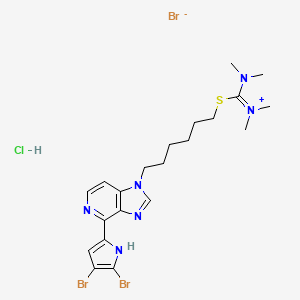
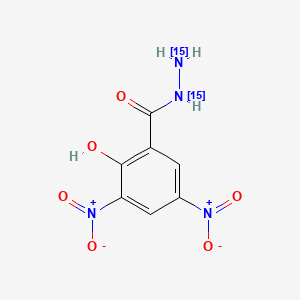
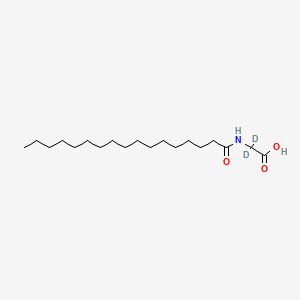
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
